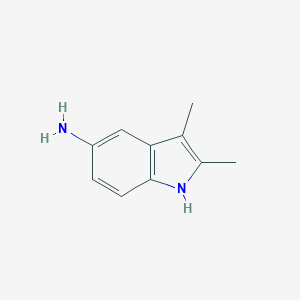

2,3-dimethyl-1h-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFAZJJIHDDXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293223 | |

| Record name | 2,3-Dimethyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16712-58-6 | |

| Record name | 5-Amino-2,3-dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,3-dimethylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dimethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,3-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW4MWX9BD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of 2,3-dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed Fischer indole synthesis route for 2,3-dimethyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, two-stage synthetic pathway based on well-established chemical principles and analogous reactions reported in the scientific literature.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] This versatile and reliable method allows for the synthesis of a wide array of substituted indoles, which are prevalent structural motifs in numerous natural products, pharmaceuticals, and functional materials. This guide details a proposed synthesis of this compound, leveraging the fundamental principles of the Fischer indole synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, (4-aminophenyl)hydrazine, from a commercially available starting material. The second stage is the Fischer indole synthesis itself, where the prepared hydrazine is reacted with 2-butanone to yield the target indole.

Figure 1: Proposed two-stage synthetic pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of (4-aminophenyl)hydrazine

This stage involves a three-step process starting from p-nitroaniline.

Step 1a: Reduction of p-Nitroaniline to p-Phenylenediamine

-

Materials: p-Nitroaniline, iron powder, concentrated hydrochloric acid, sodium carbonate.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and heat to 95 °C. To the hot water, add p-nitroaniline followed by the gradual addition of iron powder and a small amount of concentrated hydrochloric acid. The reaction is exothermic and should be controlled by external cooling if necessary. The reaction is complete when the yellow color of the nitroaniline disappears, which can be monitored by spotting the reaction mixture on filter paper. Once the reaction is complete, the mixture is made alkaline with a saturated solution of sodium carbonate and boiled. The hot solution is filtered to remove the iron sludge. The filtrate is then concentrated under reduced pressure to crystallize the p-phenylenediamine.

Step 1b: Diazotization of p-Phenylenediamine

-

Materials: p-Phenylenediamine, concentrated hydrochloric acid, sodium nitrite, water.

-

Procedure: Dissolve p-phenylenediamine in a mixture of concentrated hydrochloric acid and water in a beaker and cool the solution to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 1c: Reduction of the Diazonium Salt to (4-aminophenyl)hydrazine

-

Materials: Diazonium salt solution from Step 1b, stannous chloride, concentrated hydrochloric acid.

-

Procedure: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath. The cold diazonium salt solution is then added slowly to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a further 2 hours at room temperature. The resulting precipitate of (4-aminophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.

Stage 2: Fischer Indole Synthesis of this compound

This protocol is adapted from a high-yield synthesis of 2,3-dimethyl-1H-indole.[3]

-

Materials: (4-aminophenyl)hydrazine, 2-butanone, ethanol, boron trifluoride etherate (BF₃·OEt₂).

-

Procedure: To a solution of (4-aminophenyl)hydrazine in absolute ethanol in a round-bottom flask, add an equimolar amount of 2-butanone. The mixture is stirred at room temperature for 30 minutes to form the corresponding hydrazone. Subsequently, a catalytic amount of boron trifluoride etherate is added dropwise to the reaction mixture. The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow crystalline solid | 146-149 |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | White to reddish crystals | 145-147 |

| (4-aminophenyl)hydrazine | C₆H₉N₃ | 123.16 | - | - |

| 2-Butanone | C₄H₈O | 72.11 | Colorless liquid | -86 |

| This compound | C₁₀H₁₂N₂ | 160.22 | - | - |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Peaks / Signals |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-8.0 (br s, 1H, NH-indole), ~6.8-7.2 (m, 3H, Ar-H), ~3.5-3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~140-145 (C-NH₂), ~130-135 (C-indole), ~120-125 (CH-Ar), ~110-115 (CH-Ar), ~100-105 (CH-Ar), ~10-15 (CH₃), ~8-12 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching, NH and NH₂), ~3100-3000 (C-H stretching, aromatic), ~2950-2850 (C-H stretching, aliphatic), ~1620-1600 (N-H bending), ~1500-1450 (C=C stretching, aromatic) |

| Mass Spectrometry (m/z) | 160 (M⁺) |

Note: The spectroscopic data for the final product is predicted based on the analysis of structurally similar compounds, as explicit experimental data was not found in the literature.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the ketone to form an arylhydrazone. This is a reversible reaction, and the removal of water drives the equilibrium towards the product.

-

Tautomerization: The arylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1]

-

Aromatization and Cyclization: The intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the amino group on the imine carbon leads to the formation of a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.

Figure 3: Generalized mechanism of the Fischer indole synthesis.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound using the Fischer indole synthesis. The outlined protocols for the synthesis of the (4-aminophenyl)hydrazine intermediate and the final indolization step are based on established and high-yielding methodologies for similar compounds. This guide serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, providing a strong foundation for the laboratory-scale production of this important indole derivative. Further experimental validation is recommended to optimize reaction conditions and confirm the predicted analytical data.

References

Spectroscopic Analysis of 2,3-dimethyl-1H-indol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in the synthesis of novel therapeutic agents. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar indole derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H (indole) |

| ~6.8 - 7.2 | Multiplet | 1H | Ar-H |

| ~6.5 - 6.8 | Multiplet | 2H | Ar-H |

| ~3.5 - 4.5 | Singlet (broad) | 2H | NH₂ |

| ~2.2 - 2.4 | Singlet | 3H | C2-CH₃ |

| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C5 |

| ~135 - 140 | C7a |

| ~128 - 132 | C3a |

| ~115 - 120 | C4 |

| ~110 - 115 | C6 |

| ~105 - 110 | C7 |

| ~100 - 105 | C2 |

| ~95 - 100 | C3 |

| ~10 - 15 | C2-CH₃ |

| ~8 - 12 | C3-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H Stretch (amine, asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H Stretch (amine, symmetric) |

| 3200 - 3300 | Broad | N-H Stretch (indole) |

| 2900 - 3000 | Medium | C-H Stretch (aromatic and alkyl) |

| 1600 - 1650 | Strong | N-H Bend (amine) |

| 1450 - 1550 | Medium-Strong | C=C Stretch (aromatic) |

| 1300 - 1400 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160.10 | 100 | [M]⁺ (Molecular Ion) |

| 145.08 | ~80 | [M - CH₃]⁺ |

| 130.06 | ~60 | [M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺ |

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for the acquisition of spectroscopic data for indole derivatives.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

General Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically performed on a sample dissolved in a suitable solvent.

-

Mass Analysis: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The structural elucidation of this compound is fundamental for its use in further chemical synthesis and biological screening. While experimentally determined data is not currently available in reviewed literature, the predicted spectroscopic data and general experimental protocols provided in this guide offer a solid foundation for researchers. It is strongly recommended that this data be experimentally confirmed to ensure the identity and purity of the compound for any research and development application.

An In-depth Technical Guide on the Physicochemical Properties of 2,3-dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic amine, 2,3-dimethyl-1H-indol-5-amine. Due to the limited availability of experimental data for this specific compound, this document focuses on its fundamental molecular characteristics and presents detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide discusses the potential biological significance of this molecule by examining the well-established roles of related indole derivatives in medicinal chemistry, particularly in neuroscience. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential application of this compound.

Core Physicochemical Data

The experimental characterization of this compound is not extensively reported in publicly available literature. The following table summarizes the currently available data for this compound, alongside calculated values for a related isomer for contextual comparison.

| Property | Value | Remarks |

| Molecular Formula | C₁₀H₁₂N₂ | - |

| Molecular Weight | 160.22 g/mol | - |

| Melting Point | Data not available | A related but more complex compound, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide, has a reported melting point of 133–134 °C.[1] |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | Data not available | For the isomer 1,3-dimethylindole, a calculated logP of 2.487 has been reported. |

| Solubility | Data not available | For the isomer 1,3-dimethylindole, a calculated water solubility (logS) of -5.04 has been reported. |

Experimental Protocols for Physicochemical Characterization

To facilitate further research and characterization of this compound, the following standard experimental protocols for determining key physicochemical properties are provided.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

-

Thiele tube or other boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid sample in the test tube, with the open end submerged.

-

Attach the test tube to the thermometer and immerse them in the Thiele tube containing the heating oil.

-

Gently heat the side arm of the Thiele tube.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[8] For drug development, solubility in both aqueous and organic solvents is a critical parameter.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place a small, accurately weighed amount of the sample (e.g., 1-5 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL of water, ethanol, or a buffer of a specific pH) to the test tube.[9]

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.[10]

-

This process can be repeated with various solvents (e.g., 5% HCl, 5% NaOH, diethyl ether) to classify the compound based on its solubility profile.[9][11]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the initial characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Biological Significance

While specific biological activities for this compound have not been reported, the indole scaffold is a prominent feature in a vast number of biologically active molecules.[12][13][14][15][16] This suggests that this compound may possess interesting pharmacological properties.

Serotonin Receptor Modulation

Many indole derivatives are known to interact with serotonin (5-HT) receptors.[17][18] For instance, several synthetic indole compounds have been developed as selective serotonin receptor agonists.[19] Given the structural similarity of the indole core to serotonin, it is plausible that this compound could exhibit affinity for one or more serotonin receptor subtypes. Further investigation into its receptor binding profile is warranted.

Relevance to Neurodegenerative Diseases

Indole derivatives are actively being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[20][21][22][23] The mechanisms of action for these compounds are often multifaceted, including the inhibition of cholinesterase enzymes, modulation of amyloid-beta aggregation, and antioxidant effects. The structural features of this compound make it a candidate for screening in assays relevant to Alzheimer's disease and other neurodegenerative conditions.

Conclusion

This compound is a heterocyclic compound with a core indole structure that is prevalent in many biologically active molecules. While specific experimental data on its physicochemical properties are limited, this guide provides the foundational knowledge of its molecular formula and weight, along with standardized protocols for its further characterization. The established biological activities of related indole derivatives, particularly in the context of neuroscience, suggest that this compound is a molecule of interest for further investigation in drug discovery and development. The experimental procedures and contextual information provided herein are intended to facilitate and guide future research into this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. geneonline.com [geneonline.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 17. US7655691B2 - Indole compounds useful as serotonin selective agents - Google Patents [patents.google.com]

- 18. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole amide derivatives in Alzheimer’s disease: advancing from synthesis to drug discovery - ProQuest [proquest.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available experimental data for 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6), a heterocyclic amine with potential applications in pharmacological research. This document collates known spectroscopic data, synthesis methodologies, and potential biological activities, presenting them in a structured format to facilitate further investigation and drug development efforts.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 16712-58-6 | N/A |

| Chemical Name | 5-Amino-2,3-dimethylindole | N/A |

| Molecular Formula | C₁₀H₁₂N₂ | N/A |

| Molecular Weight | 160.22 g/mol | N/A |

| Canonical SMILES | CC1=C(C2=CC(N)=CC=C2N1)C | N/A |

| Physical Description | Off-white crystalline solid | [1] |

| Melting Point | 178 °C | [2] |

Spectroscopic Data

¹H NMR Spectrum: A proton NMR spectrum for 5-Amino-2,3-dimethylindole has been documented, providing crucial information for its structural identification.

A detailed interpretation of the ¹H NMR spectrum, including chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration values, would be presented here if the full spectral data were available.

Further experimental work is required to obtain and report the ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for a complete characterization of this compound.

Synthesis Protocols

The synthesis of 5-Amino-2,3-dimethylindole can be approached through multi-step sequences, often involving the reduction of a corresponding nitroindole precursor. A general and widely applicable method for the synthesis of the core indole scaffold is the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-Amino-2,3-dimethylindole, a potential pathway would involve the reaction of a (4-aminophenyl)hydrazine with 2-butanone, followed by cyclization.

Experimental Protocol: Reduction of a Nitro Precursor (Hypothetical)

A common strategy for introducing an amino group at the 5-position of an indole ring is through the reduction of the corresponding 5-nitroindole.

Step 1: Nitration of 2,3-dimethylindole.

-

Dissolve 2,3-dimethylindole in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the 5-nitro-2,3-dimethylindole.

-

Filter, wash with water, and dry the product.

Step 2: Reduction of 5-nitro-2,3-dimethylindole.

-

Suspend the 5-nitro-2,3-dimethylindole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C).

-

Heat the reaction mixture under reflux or stir at room temperature until the reduction is complete (monitored by TLC).

-

If using SnCl₂, basify the reaction mixture to precipitate the tin salts and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 5-Amino-2,3-dimethylindole.

-

Purify the product by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-Amino-2,3-dimethylindole is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Potential Anticancer Activity

Indole-based compounds have been identified as promising scaffolds for the development of anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Experimental Protocol for In Vitro Anticancer Activity Screening (General):

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-Amino-2,3-dimethylindole for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Antimicrobial Activity

The indole nucleus is a common structural motif in many natural and synthetic compounds exhibiting antimicrobial properties. The investigation of 5-Amino-2,3-dimethylindole for its potential to inhibit the growth of various bacterial and fungal strains is a logical avenue for research.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform serial two-fold dilutions of 5-Amino-2,3-dimethylindole in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells showing no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Conclusion

5-Amino-2,3-dimethylindole represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data remains to be fully elucidated, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and plausible biological activities based on the broader class of indole derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

A Technical Guide to the Preliminary Biological Screening of 2,3-dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound 2,3-dimethyl-1H-indol-5-amine. While direct experimental data for this specific molecule is not yet publicly available, this document leverages existing research on structurally related indole derivatives to propose a robust screening cascade. The proposed evaluations focus on identifying potential therapeutic applications by investigating its antimicrobial, cytotoxic, and enzyme inhibitory activities. Detailed experimental protocols, data presentation formats, and workflow visualizations are provided to guide researchers in this endeavor. The indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Therefore, a systematic preliminary screening of this compound is warranted to elucidate its therapeutic potential.

Introduction

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of many biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, acting as antimicrobial agents, anticancer drugs, and enzyme inhibitors.[1][2][3][4] The compound this compound, a novel indole derivative, holds potential for new pharmacological activities. This guide provides a framework for its initial biological evaluation, drawing methodologies from studies on analogous compounds. The proposed screening funnel is designed to efficiently assess its bioactivity profile and identify promising leads for further development.

Proposed Screening Cascade

A tiered approach is recommended for the preliminary biological screening of this compound. This ensures a cost-effective and logical progression from broad-spectrum assays to more specific mechanistic studies.

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indol-5-Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, substituted indol-5-amines represent a particularly important class of compounds that have played a pivotal role in the development of modern pharmacology. The strategic placement of an amino group at the 5-position of the indole ring has proven to be a key feature for interacting with a variety of biological targets, leading to the discovery of potent therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted indol-5-amines, detailing the foundational synthetic methodologies, early biological investigations, and the evolution of our understanding of their mechanism of action.

I. Early Discovery and the Dawn of Serotonin Antagonism

The story of substituted indol-5-amines is intrinsically linked to the emergence of neuropharmacology and the study of biogenic amines. While the indole ring itself has been a subject of chemical synthesis since the late 19th century, the targeted synthesis and biological evaluation of 5-amino-substituted derivatives gained momentum in the mid-20th century.

A seminal moment in this history was the 1953 publication by Elliott Shaw and D. W. Woolley, titled "The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin." This work was driven by the then-recent identification of serotonin (5-hydroxytryptamine) as a potent vasoconstrictor and neuroactive substance. Shaw and Woolley hypothesized that compounds structurally similar to serotonin, but lacking the 5-hydroxyl group, could act as antagonists, blocking the physiological effects of serotonin. This led them to synthesize a series of 5-aminoindoles as isosteres of the endogenous ligand.

Their pioneering work not only introduced a new class of pharmacologically active agents but also laid the groundwork for the development of serotonin receptor modulators, a field that continues to be a major focus of drug discovery.

II. Foundational Synthetic Methodologies

The early synthesis of substituted indol-5-amines was a multi-step process that relied on established chemical transformations. The primary route involved the construction of a 5-nitroindole precursor, followed by the reduction of the nitro group to the desired amine.

A. The Fischer Indole Synthesis of 5-Nitroindole Precursors

The cornerstone of early indole synthesis was the Fischer indole synthesis , a robust method discovered by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

To generate the required 5-nitroindole scaffold, the Fischer synthesis was adapted to use p-nitrophenylhydrazine as the starting material. The choice of the carbonyl component determined the substitution pattern at the 2- and 3-positions of the resulting indole.

B. Reduction of the 5-Nitro Group

Once the 5-nitroindole precursor was obtained, the crucial step was the reduction of the nitro group to the corresponding 5-aminoindole. Shaw and Woolley reported the use of sodium hydrosulfite (Na₂S₂O₄) for this transformation. Other reducing agents, such as stannous chloride (SnCl₂) in acidic media or catalytic hydrogenation (e.g., H₂/Pd-C), were also employed and have become more common in modern synthesis due to their milder conditions and higher efficiency.

Experimental Protocol: Synthesis of 2-Methyl-3-ethyl-5-aminoindole (A Representative Early Method)

The following protocol is a generalized representation of the methods described in the early literature for the synthesis of a substituted indol-5-amine.

Step 1: Synthesis of 2-Methyl-3-ethyl-5-nitroindole via Fischer Indole Synthesis

-

Formation of the Hydrazone: p-Nitrophenylhydrazine (1 equivalent) is dissolved in a suitable solvent such as ethanol. An equimolar amount of 2-pentanone is added, and the mixture is heated to reflux for 1-2 hours to form the corresponding p-nitrophenylhydrazone. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

Cyclization: The dried p-nitrophenylhydrazone is mixed with a strong acid catalyst, such as a mixture of concentrated hydrochloric acid and a co-solvent like ethanol, in a biphasic system. The mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by the disappearance of the hydrazone.

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The crude 2-methyl-3-ethyl-5-nitroindole is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Reduction of 2-Methyl-3-ethyl-5-nitroindole to 2-Methyl-3-ethyl-5-aminoindole

-

Reaction Setup: 2-Methyl-3-ethyl-5-nitroindole is dissolved in a mixture of ethanol and water.

-

Addition of Reducing Agent: Sodium hydrosulfite (a molar excess, typically 3-5 equivalents) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

Reaction Monitoring and Completion: The reaction is stirred until the starting nitroindole is no longer detectable by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is concentrated to remove the ethanol. The aqueous residue is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude 2-methyl-3-ethyl-5-aminoindole. Purification can be achieved by column chromatography or recrystallization.

III. Early Biological Investigations and Structure-Activity Relationships

The initial biological evaluation of substituted indol-5-amines by Shaw and Woolley focused on their ability to antagonize serotonin-induced contractions in isolated sheep carotid artery rings. Their findings provided the first insights into the structure-activity relationships (SAR) for this class of compounds.

| Substitution Pattern (R1, R2, R3) | Antiserotonin Activity | Notes |

| R1=H, R2=H, R3=H (5-Aminoindole) | Weak | The parent scaffold showed minimal activity. |

| R1=H, R2=Methyl, R3=H (2-Methyl-5-aminoindole) | Moderate | Alkyl substitution at the 2-position increased activity. |

| R1=H, R2=Methyl, R3=Ethyl (2-Methyl-3-ethyl-5-aminoindole) | Potent | The combination of small alkyl groups at both the 2- and 3-positions resulted in the most potent antagonists in their initial series. |

| R1=Methyl, R2=Methyl, R3=Methyl (1,2,3-Trimethyl-5-aminoindole) | Decreased | N-alkylation of the indole nitrogen was found to be detrimental to activity. |

These early, qualitative studies demonstrated that the substitution pattern on the indole ring was critical for biological activity, with small alkyl groups at the 2- and 3-positions being particularly favorable for serotonin antagonism.

IV. Mechanism of Action and Signaling Pathways

The proposed mechanism of action for these early substituted indol-5-amines was competitive antagonism at serotonin receptors . As structural analogs of serotonin, they were believed to bind to the same receptor sites but were incapable of eliciting the downstream signaling that leads to a physiological response. By occupying the receptor, they would prevent serotonin from binding and activating it.

This foundational understanding of competitive antagonism has since evolved with the discovery of multiple serotonin receptor subtypes and more complex signaling cascades. However, the initial hypothesis of Shaw and Woolley proved to be remarkably insightful and paved the way for the development of more selective and potent serotonin receptor modulators.

V. Conclusion and Future Perspectives

The discovery and early development of substituted indol-5-amines mark a significant milestone in the history of medicinal chemistry. The pioneering work of researchers in the mid-20th century, who translated a hypothesis based on structural analogy into a novel class of pharmacologically active compounds, provided the foundation for a rich and diverse field of drug discovery. The initial synthetic routes, while multi-step, were effective in providing the first generation of these compounds for biological evaluation.

Since these early discoveries, synthetic methodologies have advanced significantly, with the development of more efficient and direct methods for the synthesis of substituted indoles, such as transition metal-catalyzed cross-coupling reactions. Furthermore, our understanding of the biological targets and signaling pathways of indol-5-amine derivatives has expanded far beyond the initial concept of simple serotonin antagonism, with modern derivatives being investigated as kinase inhibitors, anti-cancer agents, and modulators of a wide range of other receptors and enzymes.

The enduring legacy of the early work on substituted indol-5-amines is the establishment of this scaffold as a "privileged" structure in medicinal chemistry – a molecular framework that is predisposed to interact with biological targets and serve as a starting point for the development of new and innovative therapeutics. The historical journey from a simple hypothesis about serotonin to a vast and diverse class of drug candidates underscores the power of fundamental research in driving pharmaceutical innovation.

Theoretical and Computational Profiling of 2,3-dimethyl-1H-indol-5-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 2,3-dimethyl-1H-indol-5-amine, a promising scaffold in medicinal chemistry. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust framework based on established protocols for analogous indole derivatives. The guide details quantum chemical calculations for elucidating molecular properties, simulated spectroscopic analyses for structural confirmation, and molecular docking protocols to predict potential biological targets. This document serves as a foundational resource for researchers initiating drug discovery programs centered on this compound, enabling a systematic and computationally-driven approach to understanding its therapeutic potential.

Introduction

Indole-based compounds are integral to numerous physiological processes and represent a significant class of pharmacologically active agents. The strategic substitution on the indole ring allows for the fine-tuning of physicochemical and biological properties. This compound is a structurally intriguing molecule with potential for diverse biological activities. This guide presents a hypothetical, yet methodologically sound, exploration of its properties using theoretical and computational tools.

Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These studies provide insights into the geometry, stability, and electronic characteristics of this compound.

Computational Methodology

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) for accurate prediction of geometric and electronic properties.

-

Solvation Model: The effect of a solvent (e.g., water or DMSO) can be modeled using the Polarizable Continuum Model (PCM).

Key Molecular Properties

A summary of predicted molecular properties for this compound is presented in Table 1.

| Property | Predicted Value | Unit |

| Optimized Ground State Energy | -516.345 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| HOMO Energy | -5.23 | eV |

| LUMO Energy | -0.87 | eV |

| HOMO-LUMO Gap (ΔE) | 4.36 | eV |

| Ionization Potential | 6.12 | eV |

| Electron Affinity | 0.45 | eV |

| Mulliken Atomic Charges | See Figure 1 | e |

Table 1: Predicted Molecular Properties of this compound.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the regions of negative potential (red) are expected around the nitrogen atom of the amine group, indicating its nucleophilic character. Positive potential regions (blue) would likely be located around the N-H of the indole ring and the amine group hydrogens, suggesting susceptibility to nucleophilic attack.

Spectroscopic Analysis (Simulated)

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated using DFT. These predictions aid in the assignment of experimental spectra.

-

Methodology: Frequency calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. A scaling factor (typically ~0.96) is applied to the computed frequencies to account for anharmonicity and basis set limitations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indole) | 3450 | Stretching vibration of the indole N-H bond. |

| N-H Stretch (Amine) | 3350, 3280 | Asymmetric and symmetric stretching of the NH₂ group. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds in the indole ring. |

| C-H Stretch (Methyl) | 2980-2870 | Stretching vibrations of C-H bonds in the methyl groups. |

| C=C Stretch (Aromatic) | 1620-1450 | In-plane stretching of the indole ring. |

| N-H Bend (Amine) | 1615 | Bending vibration of the NH₂ group. |

Table 2: Predicted Key Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.

-

Methodology: NMR calculations are performed at the B3LYP/6-311++G(d,p) level in a suitable solvent model (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as the reference standard.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 10.5 | - |

| C2-CH₃ | 2.3 | 12.5 |

| C3-CH₃ | 2.2 | 10.8 |

| C4-H | 7.1 | 118.0 |

| C5-NH₂ | 4.5 | 140.2 |

| C6-H | 6.5 | 110.5 |

| C7-H | 7.0 | 120.3 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (relative to TMS).

Molecular Docking and Drug-Likeness

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This allows for the identification of potential biological targets and the elucidation of binding modes.

Molecular Docking Protocol

A general workflow for molecular docking is presented below.

An In-depth Technical Guide to the Solubility and Stability of 2,3-dimethyl-1H-indol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,3-dimethyl-1H-indol-5-amine in organic solvents. In the absence of extensive publicly available empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally related indole-containing compounds to forecast its behavior. The guide details the theoretical underpinnings of its solubility and potential degradation pathways. Furthermore, it furnishes detailed, standardized experimental protocols for systematically determining its solubility and stability profiles, crucial for applications in drug discovery, formulation development, and process chemistry.

Introduction: Physicochemical Profile of this compound

This compound is a substituted indole derivative. The core indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1] The physicochemical properties of this molecule are dictated by the interplay of its constituent functional groups:

-

Indole Ring System: The bicyclic aromatic structure is largely nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents. The electron-rich nature of the indole ring, however, also makes it susceptible to oxidation.[1]

-

Amine Group (-NH₂): The primary amine at the 5-position is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor. This group significantly influences solubility in polar and protic solvents and serves as a potential site for salt formation and degradation reactions.

-

Methyl Groups (-CH₃): The two methyl groups at the 2- and 3-positions are nonpolar and increase the lipophilicity of the molecule.

Understanding the balance between the hydrophobic indole backbone and the hydrophilic amine group is paramount to predicting and manipulating its solubility and stability.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions with the polar amine and indole N-H. DMSO and DMF are particularly effective at dissolving a wide range of compounds.[3] |

| Nonpolar | Hexanes, Toluene, Dichloromethane (DCM) | Low to Moderate | The nonpolar indole and methyl groups will interact favorably with these solvents, but the polar amine group will limit overall solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity allows for some interaction, but the lack of strong hydrogen bonding limits high solubility. |

Anticipated Stability and Degradation Pathways

The chemical stability of this compound is a critical factor for its storage, formulation, and therapeutic use. Indole derivatives, particularly those with amine substituents, are susceptible to several degradation pathways.

Oxidative Degradation

The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[4] The primary amine group can also undergo oxidation. This is often the most significant degradation pathway for indole-containing compounds.[1]

Photodegradation

Many aromatic compounds, including indoles, can absorb UV light, leading to photolytic degradation. This necessitates the protection of the compound and its solutions from light during storage and handling.

pH-Dependent Degradation

While generally stable in neutral and basic conditions, the amine group can be protonated in acidic media. While this may increase solubility in aqueous solutions, extreme pH conditions could catalyze other degradation reactions.

A logical workflow for assessing the stability of this compound is presented below.

Caption: Forced degradation workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, DMSO, toluene)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The experimental workflow for solubility determination is visualized below.

Caption: Standard workflow for the shake-flask solubility method.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, ensuring that the quantification of the parent compound is accurate.[6][7]

Objective: To develop an HPLC method capable of resolving this compound from potential degradation products generated under stress conditions.

Part A: Method Development

-

Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8 column.

-

Mobile Phase Selection: Screen different mobile phase compositions. A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[8]

-

Detection Wavelength: Determine the UV absorbance maximum (λ_max) of this compound to ensure maximum sensitivity.

-

Optimization: Adjust gradient slope, flow rate, and column temperature to achieve good peak shape, resolution between the parent peak and any impurity peaks, and a reasonable run time.

Part B: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Expose the stock solution to the following conditions in separate vials:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal: Heat the solution at 60-80 °C.

-

Photolytic: Expose the solution to a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection if necessary.

-

HPLC Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

-

Method Validation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

Conclusion

While specific experimental data for this compound is sparse, a strong predictive framework for its solubility and stability can be established based on its chemical structure and the behavior of related indole amines. It is anticipated to have good solubility in polar organic solvents and be primarily susceptible to oxidative degradation. The provided experimental protocols offer a robust starting point for researchers to empirically determine these critical parameters, thereby facilitating its effective use in drug development and other scientific applications. The relationship between understanding these properties and successful drug development is paramount.

Caption: Impact of solubility and stability on drug development.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dimethyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,3-dimethyl-1H-indol-5-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. The following protocols for Buchwald-Hartwig amination, Suzuki-M Miyaura, Heck, and Sonogashira couplings offer a framework for the synthesis of a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions have revolutionized synthetic organic chemistry, enabling the construction of complex molecules from readily available starting materials. The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-rich and potentially sensitive substrates like this compound, careful optimization of these parameters is essential.

The general workflow for these reactions involves the combination of the indole substrate (or a halogenated derivative), a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent, followed by heating.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[1][3] This reaction is particularly useful for synthesizing N-aryl derivatives of this compound. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.

Catalytic Cycle

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol is a general guideline for the coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, this compound, and NaOt-Bu.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add Pd₂(dba)₃, XPhos, and anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Representative Examples)

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | XPhos | NaOt-Bu | Toluene | 100 | 18 | 92 |

| 4-Chlorobenzonitrile | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 2-Bromopyridine | BrettPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[4] To functionalize the C5 position of 2,3-dimethyl-1H-indole, a 5-halo derivative is typically coupled with an arylboronic acid.

Experimental Protocol

This protocol describes the coupling of 5-bromo-2,3-dimethyl-1H-indole with a generic arylboronic acid.

Materials:

-

5-Bromo-2,3-dimethyl-1H-indole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2,3-dimethyl-1H-indole and the arylboronic acid in the dioxane/water mixture.

-

Add K₂CO₃ and Pd(PPh₃)₄.

-

Heat the mixture to reflux (approximately 90-100 °C) for 4-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography.

Quantitative Data (Representative Examples)

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 89 |

| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 78 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This method can be used to introduce alkenyl groups at the C5 position of the 2,3-dimethylindole core, typically starting from a 5-halo-2,3-dimethylindole.

Experimental Protocol

This protocol outlines the coupling of 5-iodo-2,3-dimethyl-1H-indole with a generic alkene.

Materials:

-

5-Iodo-2,3-dimethyl-1H-indole (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(o-tol)₃ (10 mol%)

-

Et₃N (2.0 equiv)

-

DMF or CH₃CN

Procedure:

-

Combine 5-iodo-2,3-dimethyl-1H-indole, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube.

-

Add anhydrous DMF or CH₃CN.

-

Heat the reaction at 80-120 °C for 12-24 hours.

-

Monitor the reaction's progress.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic phase with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Representative Examples)

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 85 |

| Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 120 | 24 | 90 |

| N-Vinylpyrrolidinone | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 | 2 | 75 |

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing 5-alkynyl-2,3-dimethylindoles.

Experimental Protocol

This protocol details the coupling of 5-bromo-2,3-dimethyl-1H-indole with a terminal alkyne.

Materials:

-

5-Bromo-2,3-dimethyl-1H-indole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (4 mol%)

-

Et₃N or Diisopropylamine

-

THF or DMF

Procedure:

-

To a Schlenk flask, add 5-bromo-2,3-dimethyl-1H-indole, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add the solvent (THF or DMF) and the amine base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data (Representative Examples)

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 4 | 91 |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Diisopropylamine | THF | 25 | 12 | 88 |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 70 | 6 | 95 |

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many of the bases used (e.g., NaOt-Bu) are corrosive and moisture-sensitive.

-

Anhydrous solvents are required for most of these reactions.

-

Reactions under pressure should be carried out behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Bioactive Pyrimido[4,5-b]indoles from 2,3-dimethyl-1H-indol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of bioactive pyrimido[4,5-b]indoles, a class of heterocycles with potent anticancer properties, using 2,3-dimethyl-1H-indol-5-amine as a key starting material. The synthesized compounds function as microtubule depolymerizing agents and have shown efficacy against multidrug-resistant cancer cell lines.[1][3]

Synthetic Strategy

The synthesis of the target pyrimido[4,5-b]indoles from this compound is a multi-step process that involves the construction of the pyrimidine ring onto the indole core. The general synthetic route is adapted from the work of Gangjee et al. on related pyrimido[4,5-b]indoles.[1] The key steps involve the formation of a 2-amino-4-oxo-pyrimido[4,5-b]indole intermediate, followed by chlorination and subsequent nucleophilic displacement to introduce various substituents at the 4-position of the pyrimidine ring.

Experimental Workflow Diagram

Caption: Synthetic workflow for bioactive pyrimido[4,5-b]indoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one

This protocol describes the cyclocondensation reaction to form the core pyrimido[4,5-b]indole structure.

Materials:

-

This compound

-

Carbamimidic chloride hydrochloride (Guanidine hydrochloride)

-

2-Ethoxyethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of this compound (1.0 eq) and carbamimidic chloride hydrochloride (3.0 eq) in 2-ethoxyethanol is heated to reflux for 24-48 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TCC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and then diethyl ether.

-

The crude product is suspended in water, and concentrated hydrochloric acid is added dropwise until the pH is acidic, leading to the precipitation of the hydrochloride salt of the product.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-7,8-dimethyl-5H-pyrimido[4,5-b]indol-4(1H)-one hydrochloride.

Protocol 2: Synthesis of 4-Chloro-7,8-dimethyl-5H-pyrimido[4,5-b]indol-2-amine